![molecular formula C17H18S B14135457 [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene CAS No. 89113-73-5](/img/structure/B14135457.png)
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a sulfanyl group attached to a phenylpentene chain, which is further connected to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-phenylpent-4-en-1-ol with thiophenol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylpentene and benzene rings .
Industrial Production Methods
similar compounds are often synthesized using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the phenylpentene chain can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the phenylpentene chain and benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Phenyl-4-penten-1-yl)sulfanyl]benzene
- [(2-Phenylsulfanyl)ethyl]benzene
- [(2-Phenylsulfonyl)ethyl]benzene
Uniqueness
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is unique due to the presence of both a phenylpentene chain and a sulfanyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89113-73-5 |
|---|---|
Formule moléculaire |
C17H18S |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2-phenylpent-4-enylsulfanylbenzene |
InChI |
InChI=1S/C17H18S/c1-2-9-16(15-10-5-3-6-11-15)14-18-17-12-7-4-8-13-17/h2-8,10-13,16H,1,9,14H2 |
Clé InChI |
FMJBIMXXSATACP-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
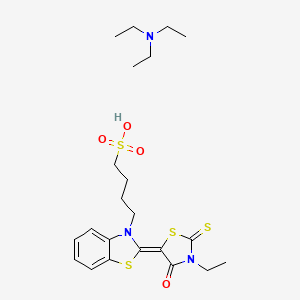
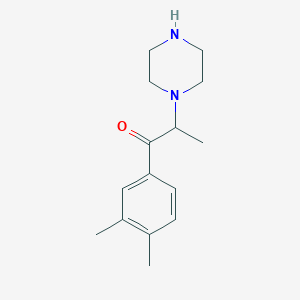
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
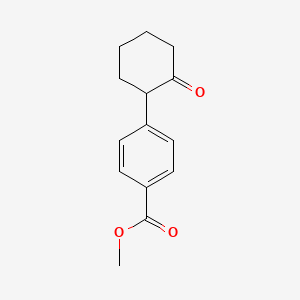
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)
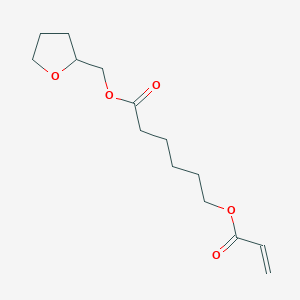
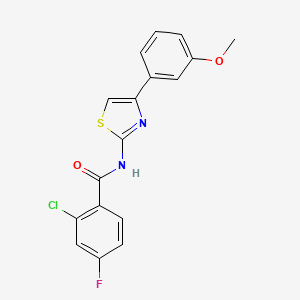


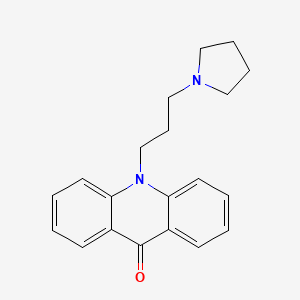
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)
